1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
Overview
Description
1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone is a heterocyclic compound with the molecular formula C9H7BrN2O. It features a brominated pyrrolopyridine core, which is a structural motif found in various biologically active molecules. This compound is of interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .
Preparation Methods
The synthesis of 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone typically involves the bromination of a pyrrolopyridine precursor followed by acylation. One common method includes:
Bromination: The starting material, 1H-pyrrolo[2,3-b]pyridine, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly those targeting kinase enzymes and other proteins involved in cancer and inflammatory diseases.
Biological Studies: The compound is used in the study of biological pathways and mechanisms, including its role as an inhibitor of specific enzymes or receptors.
Chemical Biology: It serves as a probe in chemical biology to investigate the function of various biomolecules and their interactions.
Mechanism of Action
The mechanism of action of 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone involves its interaction with specific molecular targets, such as kinase enzymes. By binding to the active site of these enzymes, it inhibits their activity, leading to downstream effects on cellular signaling pathways. This inhibition can result in the suppression of cell proliferation, induction of apoptosis, and inhibition of migration and invasion in cancer cells .
Comparison with Similar Compounds
1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone can be compared with other similar compounds, such as:
1-(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone: Contains a fluorine atom, which can influence its pharmacokinetic properties and potency.
The uniqueness of this compound lies in its specific bromine substitution, which can affect its reactivity and interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-5(13)8-4-12-9-7(8)2-6(10)3-11-9/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSQNMFURHMHBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C1C=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50732682 | |
Record name | 1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50732682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866545-96-2 | |
Record name | 1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50732682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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